molecular formula C13H22O4 B027906 Diethyl (prop-2-en-1-yl)(propyl)propanedioate CAS No. 59726-38-4

Diethyl (prop-2-en-1-yl)(propyl)propanedioate

Cat. No. B027906
CAS RN: 59726-38-4
M. Wt: 242.31 g/mol
InChI Key: KELSEWGOVCFKMN-UHFFFAOYSA-N
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Description

Diethyl (prop-2-en-1-yl)(propyl)propanedioate, more commonly known as diethylpropanedioate (DEPD), is an organic compound commonly used as a solvent in laboratories and industrial processes. It is a colorless, water-soluble liquid with a sweet, pungent odor. DEPD has been used as a solvent in a variety of organic synthesis reactions and is also an important intermediate in the production of polymers, dyes, and pharmaceuticals.

Scientific Research Applications

Electrochemical Characterization and Complexation with Lanthanide Cations

Diethyl (prop-2-en-1-yl)(propyl)propanedioate has been studied for its electrochemical properties and its ability to form complexes with lanthanide metal ions. The research conducted by Amarandei et al. (2014) focused on the electrochemical characterization through cyclic voltammetry and differential pulse voltammetry. It was found that the compound undergoes specific redox processes, which were analyzed in the context of its complexation behavior towards lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+. This study was significant for understanding the electrochemical behavior and potential applications of this compound in materials science and coordination chemistry Amarandei et al., 2014.

Radical Addition to Olefins

Another aspect of research on this compound involves its use in organic synthesis, specifically in the radical addition to olefins. The study by Byers and Lane (1990) demonstrated that the diethyl malonyl radical, generated via the photolysis of Diethyl (2-phenylseleno)propanedioate, adds to olefins. This process, propagated by phenyl selenide transfer, leads to products arising from the formal addition of the compound. This research provides insights into the synthetic utility of this compound in organic chemistry, offering a method for forming carbon-carbon bonds through radical processes Byers & Lane, 1990.

Synthesis and Molecular Docking Studies

The compound has also been explored in the context of medicinal chemistry. Saravanan et al. (2013) synthesized an indole-based compound starting from Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate and studied its antihypertensive activity using renin, a protein that plays a major role in high blood pressure. Molecular docking studies were performed to show the synthesized compound's renin inhibitory activity, offering promising results for its potential as a target for hypertension treatment Saravanan, Upgade, & Manivannan, 2013.

Thermally In-Stable Reaction Mixture Safety Evaluation

Safety and kinetic aspects of reactions involving this compound have been assessed, especially in the context of its reaction with Fuming Nitric acid. Veedhi et al. (2016) reported on hazard evaluation studies for a laboratory-scale reaction forming diethyl 2-nitropropanedioate. Their findings emphasize the importance of controlled addition and temperature management to prevent thermal runaway situations, crucial for process safety in chemical manufacturing Veedhi et al., 2016.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as diethyl malonate, are often used in organic synthesis, particularly in the alkylation of enolate ions .

Mode of Action

The compound, being an ester, can undergo reactions typical for this class of compounds. For instance, it can participate in the alkylation of enolate ions, a common reaction in organic chemistry . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .

Biochemical Pathways

It’s known that similar compounds, such as diethyl malonate, are used in the malonic ester synthesis, a method for preparing carboxylic acids .

Pharmacokinetics

It’s known that the compound is soluble in chloroform and ethyl acetate , which may influence its absorption and distribution.

Result of Action

It’s known that similar compounds can participate in reactions leading to the formation of new c-c bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Propenylpropylpropanedioic Acid Diethyl Ester. For instance, it’s recommended to store the compound in a refrigerator , suggesting that lower temperatures may help maintain its stability.

properties

IUPAC Name

diethyl 2-prop-2-enyl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELSEWGOVCFKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514998
Record name Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59726-38-4
Record name Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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